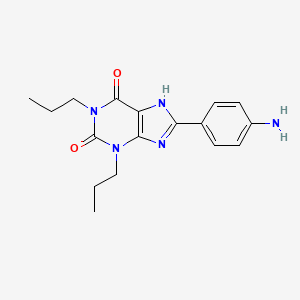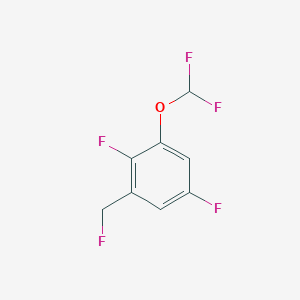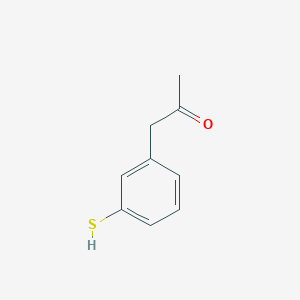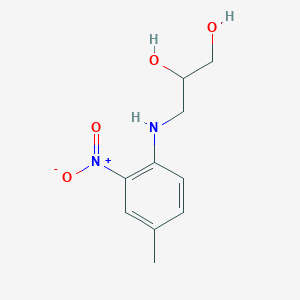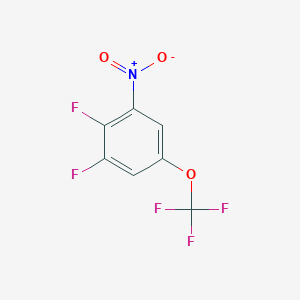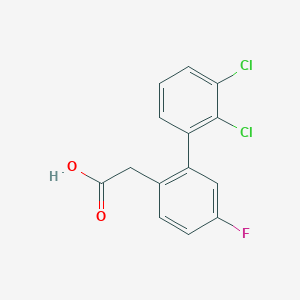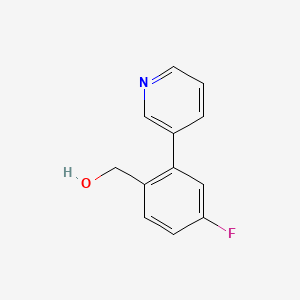
1,3,4,5,6-Pentahydroxyhexan-2-one;propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C6H12O6 and a molar mass of 180.16 g/mol . This compound is naturally occurring and is found in various fruits and plants. It is known for its sweet taste and is used in the food industry as a sweetener.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,5,6-Pentahydroxyhexan-2-one can be synthesized through the oxidation of D-sorbitol using microbial or enzymatic methods. The process involves the use of Gluconobacter oxydans, a bacterium that selectively oxidizes D-sorbitol to L-sorbose . The reaction conditions typically include a controlled pH, temperature, and aeration to optimize the yield.
Industrial Production Methods
In industrial settings, the production of 1,3,4,5,6-Pentahydroxyhexan-2-one involves the fermentation of D-sorbitol using Gluconobacter oxydans. The process is carried out in large bioreactors where the conditions are carefully monitored to ensure maximum efficiency and yield. The product is then purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1,3,4,5,6-Pentahydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce L-sorbose acid.
Reduction: It can be reduced to produce D-sorbitol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Various reagents can be used depending on the desired derivative, such as acetic anhydride for acetylation.
Major Products Formed
Oxidation: L-sorbose acid
Reduction: D-sorbitol
Substitution: Various acetylated derivatives
Scientific Research Applications
1,3,4,5,6-Pentahydroxyhexan-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of vitamin C.
Industry: It is used in the food industry as a sweetener and in the production of various food additives.
Mechanism of Action
The mechanism of action of 1,3,4,5,6-Pentahydroxyhexan-2-one involves its interaction with specific enzymes and metabolic pathways. It is metabolized by the enzyme sorbose dehydrogenase, which converts it to L-sorbose acid. This compound can then enter various metabolic pathways, influencing cellular processes and energy production .
Comparison with Similar Compounds
Similar Compounds
D-sorbitol: A sugar alcohol that can be oxidized to produce 1,3,4,5,6-Pentahydroxyhexan-2-one.
D-fructose: A ketose sugar similar in structure but differing in the position of the hydroxyl groups.
D-glucose: An aldohexose sugar that can be converted to D-sorbitol and subsequently to 1,3,4,5,6-Pentahydroxyhexan-2-one.
Uniqueness
1,3,4,5,6-Pentahydroxyhexan-2-one is unique due to its specific configuration and its role as an intermediate in the synthesis of vitamin C. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C12H24O8 |
|---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
1,3,4,5,6-pentahydroxyhexan-2-one;propan-2-one |
InChI |
InChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h3,5-9,11-12H,1-2H2;2*1-2H3 |
InChI Key |
BQYPOGXVXCJSMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C.CC(=O)C.C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


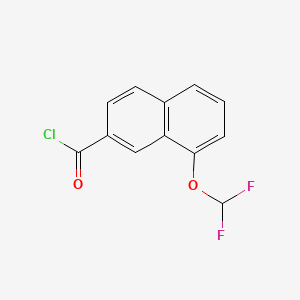
![[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066337.png)
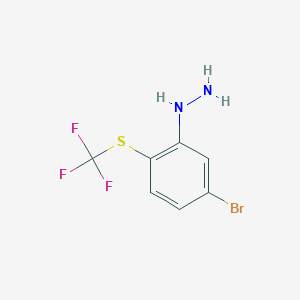
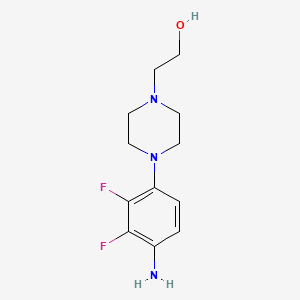
![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)
![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)
